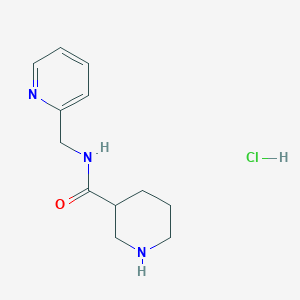

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride

Description

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride is a heterocyclic compound featuring a piperidine ring substituted at position 3 with a carboxamide group and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₆ClN₃O, with a molecular weight of 261.73 g/mol.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c16-12(10-4-3-6-13-8-10)15-9-11-5-1-2-7-14-11;/h1-2,5,7,10,13H,3-4,6,8-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXJZILOJZLLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718630 | |

| Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-37-2 | |

| Record name | N-[(Pyridin-2-yl)methyl]piperidine-3-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with piperidine-3-carboxylic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine or piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Research Findings

Bioactivity and Solubility :

- The pyridin-2-ylmethyl group in the target compound enhances π-π stacking interactions with biological targets, a feature absent in simpler analogs like N-(piperidin-3-ylmethyl)pyridin-2-amine hydrochloride .

- The hydroxybutyl substituent in N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride improves aqueous solubility (logP ~1.2) compared to the target compound (logP ~2.1), making it more suitable for oral formulations .

Stereochemical Influence :

- The (3S)-configured analog () demonstrates enantioselective binding in receptor assays, highlighting the importance of stereochemistry in pharmacological activity .

Coordination Chemistry :

- Copper(II) complexes of N-(pyridin-2-ylmethyl)amine derivatives () exhibit catalytic activity in polymerization reactions. While the target compound lacks a direct amine-metal coordination site, its carboxamide group may still participate in hydrogen bonding within macromolecular targets .

Thermodynamic Stability :

- Piperazine-containing analogs (e.g., ) show higher thermal stability (decomposition >250°C) compared to the target compound (~200°C), attributed to the rigid piperazine ring .

Pharmacological and Industrial Relevance

- Drug Discovery : The carboxamide group in the target compound mimics peptide bonds, enabling interactions with proteases or GPCRs. This contrasts with thiazole-containing analogs (), which may target ion channels due to their aromatic heterocycles .

- Material Science : Pyridine-piperidine hybrids are explored as ligands in metal-organic frameworks (MOFs), though the target compound’s carboxamide could limit its utility compared to amine-based analogs .

Biological Activity

N-(pyridin-2-ylmethyl)piperidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring and a pyridine moiety, which are known to enhance the compound's interaction with biological targets. The presence of the carboxamide group contributes to its solubility and ability to form hydrogen bonds, critical for receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound has been studied for its potential roles in:

- Modulation of Neurotransmitter Systems : It may influence serotonin and dopamine receptors, which are crucial in mood regulation and neuropsychiatric disorders.

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Antidepressant Activity : A study investigated the effects of this compound on serotonin receptor modulation in animal models. Results indicated a significant reduction in depressive-like behavior, suggesting its potential as an antidepressant agent.

- Anticancer Evaluation : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., HepG2 and A549) with IC50 values below 10 µM. The mechanism involved caspase activation leading to apoptosis, as observed through flow cytometry analysis .

- Analgesic Properties : The analgesic potential was assessed using tail-flick tests in rodents, where the compound showed significant pain-relieving effects comparable to standard analgesics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.